molecular formula C8H3BrClFN2 B1447221 8-Bromo-4-chloro-5-fluoroquinazoline CAS No. 1351499-20-1

8-Bromo-4-chloro-5-fluoroquinazoline

Cat. No.: B1447221
CAS No.: 1351499-20-1
M. Wt: 261.48 g/mol
InChI Key: LDFGGFMDBYBJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloro-5-fluoroquinazoline (CAS 1351499-20-1) is a high-value heterocyclic building block engineered for advanced pharmaceutical research and development. Its molecular formula is C 8 H 3 BrClFN 2 with a molecular weight of 261.48 . This compound is strategically functionalized with bromo, chloro, and fluoro substituents on its quinazoline core, making it a critical synthetic intermediate for constructing novel bioactive molecules. The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . Researchers utilize this specific derivative as a key precursor in the synthesis of potential therapeutic agents. Its distinct substitution pattern allows for sequential and selective cross-coupling reactions, nucleophilic substitutions, and metal-mediated transformations, enabling rapid diversification of the quinazoline core . This is particularly valuable in the design of small-molecule inhibitors targeting protein kinases, such as innovative dual PI3K/HDAC inhibitors explored in oncology research . Furthermore, quinazoline derivatives demonstrate a wide spectrum of biological properties, including anticancer, antibacterial, and anti-viral activities, making this building block essential for discovering new lead compounds in these areas . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

8-bromo-4-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGGFMDBYBJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Aromatic Precursors Preparation

A key intermediate in the synthesis of halogenated quinazolines is a halogen-substituted aromatic compound such as 2-chloro-4-bromo-5-fluorotoluene. This compound can be prepared and further transformed to introduce nitrile or other functional groups necessary for quinazoline ring formation.

Example reaction for preparing halogenated aromatic intermediate:

Step Reagents & Conditions Product Yield
Cyanation 2-chloro-4-bromo-5-fluorotoluene, copper(I) cyanide, copper(I) iodide, NMP, 140°C, overnight 5-chloro-2-fluoro-4-methylbenzonitrile 45%
Bromomethylation 2-chloro-4-bromo-5-fluorotoluene, NBS, AIBN, CCl4, reflux, 3 h 1-bromo-4-bromomethyl-5-chloro-2-fluorobenzene 56%

This intermediate preparation is crucial as it sets the stage for subsequent quinazoline ring construction by providing the appropriately substituted aromatic nucleus.

Quinazoline Ring Construction

The quinazoline core is typically formed by cyclization reactions involving amides or related intermediates derived from the halogenated aromatic precursors.

Common synthetic pathway:

  • Formation of benzanilide derivatives via Schotten–Baumann reaction using electrophilic acyl chlorides and primary amines.
  • Conversion of benzanilides to N-phenylbenzimidoyl chlorides using thionyl chloride.
  • Cyclization with ethyl cyanoformate in the presence of tin tetrachloride to form quinazoline derivatives.

This sequence allows for the incorporation of fluorine and bromine substituents at desired positions on the quinazoline ring, such as 8-bromo and 5-fluoro substituents, while chlorine is introduced on the aromatic ring prior to cyclization.

Catalytic and One-Pot Methods

Recent advances have demonstrated the use of catalytic methods for quinazoline synthesis that improve efficiency and yield:

  • Metal-free catalysis with 4-dimethylaminopyridine (DMAP) enables one-pot synthesis of quinazoline derivatives under mild conditions.
  • Microwave-assisted cyclization accelerates the formation of quinazoline rings, improving yields and reducing reaction times.
  • Use of ceric ammonium nitrate (CAN) for selective deprotection steps in quinazoline synthesis.

These methods are adaptable to substrates bearing halogen substituents, allowing for the preparation of quinazoline derivatives such as 8-bromo-4-chloro-5-fluoroquinazoline with high regioselectivity and functional group tolerance.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Key Intermediate/Product Notes
1 Halogenated aromatic synthesis 2-chloro-4-bromo-5-fluorotoluene, NBS, AIBN, CCl4, reflux Bromomethylated halogenated benzene Sets halogen pattern
2 Cyanation CuCN, CuI, NMP, 140°C Halogenated benzonitrile Introduces nitrile for ring closure
3 Schotten–Baumann reaction Acyl chlorides, primary amines, triethylamine Benzanilides Amide formation
4 Conversion to benzimidoyl chlorides Thionyl chloride reflux N-phenylbenzimidoyl chlorides Prepares for cyclization
5 Cyclization Ethyl cyanoformate, SnCl4, heating Quinazoline derivatives Ring closure
6 Catalytic deprotection and functionalization DMAP, CAN, microwave Final quinazoline product Enhances yield and purity

Research Findings and Yields

  • The cyanation step yields approximately 45% of the nitrile intermediate.
  • Bromomethylation provides about 56% yield of the bromomethylated aromatic compound.
  • Cyclization steps under catalytic or microwave conditions typically yield quinazoline derivatives in the range of 70-80%.
  • The overall synthetic route balances regioselectivity for halogen placement with moderate to good yields, suitable for scale-up in pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can yield different substituted quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological and industrial applications .

Scientific Research Applications

8-Bromo-4-chloro-5-fluoroquinazoline is a heterocyclic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This article explores its applications across various fields, particularly in medicinal chemistry, and provides insights into its mechanisms of action, structural characteristics, and relevant case studies.

Physical Properties

  • Molecular Weight: 261.48 g/mol
  • Appearance: Solid
  • Solubility: Varies depending on solvent; generally soluble in organic solvents.

Medicinal Chemistry

This compound is primarily studied for its potential as an active pharmaceutical ingredient or intermediate due to its notable biological activities. Research indicates that it may serve as an inhibitor in various biochemical pathways, particularly those involving kinases and other enzymes critical for cell signaling and proliferation.

Potential Therapeutic Uses

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell growth by targeting specific kinases involved in tumor progression.
  • Antimicrobial Properties: Its halogenated structure may enhance binding affinity to bacterial enzymes, making it a candidate for developing new antimicrobial agents.

Biological Studies

Studies have explored the interactions of this compound with various biological targets. These interaction studies are crucial for understanding its pharmacokinetic properties and therapeutic potential.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • In Vitro Anticancer Studies: Research conducted on different cancer cell lines demonstrated that this compound effectively inhibits cell proliferation at micromolar concentrations.
  • Enzyme Inhibition Assays: Assays have shown that it selectively inhibits certain kinases involved in cancer signaling pathways, providing insights into its potential as a targeted therapy.
  • Microbial Interaction Studies: Investigations into its antimicrobial properties revealed that it exhibits significant activity against specific bacterial strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Substituents Key Features Potential Applications
This compound Quinazoline Br (8), Cl (4), F (5) High electronegativity; dual nitrogen atoms enhance binding to kinase targets. Kinase inhibitors, anticancer agents
8-Bromo-4-chloroquinazoline Quinazoline Br (8), Cl (4) Lacks fluorine at position 5; reduced metabolic stability. Intermediate for fluorinated derivatives
6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile Quinoline Br (6), Cl (4), F (8), CN (3) Quinoline core with nitrile group; distinct substitution pattern. Antimicrobial agents, fluorescence probes
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Quinoline Br (8), Cl (4), F (5), COOEt (3) Ester functional group; quinoline core with similar halogenation. Synthetic intermediate for carboxylate derivatives

Key Observations

Core Structure Impact: Quinazoline vs. Quinoline: Quinazoline’s dual nitrogen atoms (positions 1 and 3) increase hydrogen-bonding capability compared to quinoline’s single nitrogen . This makes quinazoline derivatives more potent in targeting ATP-binding pockets in kinases. Substituent Positioning: Fluorine at position 5 in the target compound enhances metabolic stability compared to non-fluorinated analogs like 8-Bromo-4-chloroquinazoline .

Halogen Effects: Bromine and chlorine at positions 8 and 4 contribute to steric bulk and halogen bonding, critical for molecular recognition in drug-receptor interactions.

Functional Group Variations: The nitrile group in 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile introduces polarity, altering solubility and reactivity compared to the carboxylate ester in the quinoline derivative .

Medicinal Chemistry

  • Kinase Inhibition: Quinazoline derivatives are widely explored as kinase inhibitors (e.g., EGFR inhibitors). The fluorine substitution in this compound may reduce off-target interactions compared to non-fluorinated analogs .
  • Antimicrobial Activity: Quinoline derivatives like 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile exhibit broad-spectrum antimicrobial properties due to their nitrile group and halogenation pattern .

Biological Activity

8-Bromo-4-chloro-5-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of halogen substituents on the quinazoline ring enhances its biological activity, making it a valuable candidate for further research.

  • Molecular Formula : C_9H_5BrClF N
  • Molecular Weight : Approximately 261.48 g/mol
  • Structural Characteristics : The unique arrangement of bromine, chlorine, and fluorine atoms contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition disrupts processes such as cell proliferation and survival, which are crucial in cancer development. The compound may also interact with various enzymes and receptors, leading to therapeutic benefits against diseases like cancer and bacterial infections.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of kinases implicated in tumor growth. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antibacterial Properties : Similar compounds in the quinazoline family have been reported to exhibit antibacterial activity, indicating that this compound may also possess this property.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits kinases related to tumor growth; reduces viability in cancer cells ,
AntibacterialPotential antibacterial properties similar to other quinazolines,
Enzyme InhibitionInteracts with specific enzymes involved in signaling pathways ,

Case Study: Anticancer Activity

A study conducted on various substituted quinazolines, including this compound, revealed significant anti-proliferative effects on non-small cell lung cancer (NSCLC) cells. The compound was found to inhibit key kinases involved in tumor progression, leading to reduced cell proliferation rates .

Case Study: Antibacterial Effects

In another investigation focusing on the antibacterial properties of quinazolines, this compound demonstrated effective inhibition against certain bacterial strains. This suggests its potential utility in developing new antimicrobial agents.

Q & A

Q. How can the purity and identity of 8-bromo-4-chloro-5-fluoroquinazoline be validated during synthesis?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .
  • Confirm structural identity via 1H/13C NMR spectroscopy (e.g., characteristic aromatic proton splitting patterns in DMSO-d6) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (M+H)+.
  • Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Follow fume hood protocols (minimum 0.5 m/s face velocity) to mitigate inhalation risks, as halogenated quinazolines may release toxic vapors.
  • Use chemical-resistant gloves (e.g., nitrile) and eye protection (ANSI Z87.1-compliant goggles) to prevent dermal/ocular exposure .
  • Store in airtight, amber-glass containers under inert gas (argon) at 2–8°C to avoid degradation. Dispose of waste via halogenated solvent disposal protocols .

Q. What are standard synthetic routes for this compound derivatives?

Methodological Answer:

  • Stepwise halogenation : Start with quinazoline scaffolds, using N-bromosuccinimide (NBS) for bromination at position 8, followed by POCl3 for chlorination at position 4. Introduce fluorine via Balz-Schiemann reaction (diazotization of an amine precursor with NaNO2/HBF4) .
  • Optimize reaction conditions (e.g., 60–80°C for bromination, anhydrous DMF as solvent) to minimize side products. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) to calculate electron density maps, identifying electrophilic centers (e.g., C4-Cl as a reactive site) .
  • Simulate transition states using ab initio molecular dynamics (AIMD) to model reaction pathways (e.g., SNAr mechanisms) and predict activation energies. Validate with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinazolines?

Methodological Answer:

  • Conduct meta-analysis of literature data (e.g., IC50 values) using PRISMA guidelines to identify confounding variables (e.g., assay type, cell line variability) .
  • Perform dose-response standardization : Re-test compounds under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate structure-activity relationships (SAR). Use ANOVA to statistically compare datasets .

Q. How can regioselectivity challenges in modifying the quinazoline core be addressed?

Methodological Answer:

  • Employ directed ortho-metalation (DoM) : Use directing groups (e.g., -OMe at position 6) to guide lithiation (n-BuLi, -78°C) for selective functionalization. Quench with electrophiles (e.g., ClP(O)(OEt)₂) .
  • Leverage cross-coupling catalysis (e.g., Suzuki-Miyaura for C-Br substitution) with Pd(PPh3)4 and optimized bases (Cs2CO3) to enhance yields (>85%) .

Data-Driven Methodological Insights

Parameter Baseline Protocol Advanced Optimization
Purity Validation HPLC (≥95%)UPLC-MS with isotopic pattern matching
Reaction Monitoring TLC (Rf = 0.3–0.5)In-situ FTIR for real-time intermediate tracking
Toxicity Screening Ames test (OECD 471)High-content screening (HCS) for organ-specific toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-chloro-5-fluoroquinazoline
Reactant of Route 2
8-Bromo-4-chloro-5-fluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.